1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Vue d'ensemble

Description

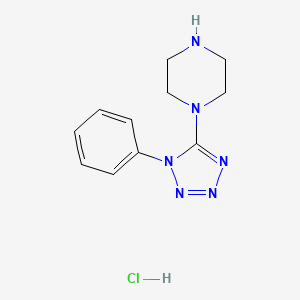

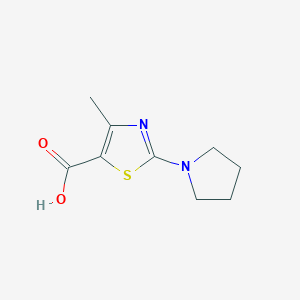

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound with the molecular formula C11H14N6 . It has an average mass of 230.269 Da and a monoisotopic mass of 230.127991 Da .

Molecular Structure Analysis

The molecular structure of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine consists of a piperazine ring attached to a phenyl ring through a tetrazole ring . The InChI code for this compound is 1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2 .Physical And Chemical Properties Analysis

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a solid compound . It has a molecular weight of 230.27 .Applications De Recherche Scientifique

Metabolic Pathways and Pharmacological Implications

A study highlighted the metabolic pathways of arylpiperazine derivatives, including "1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride," emphasizing their clinical applications primarily in treating depression, psychosis, or anxiety. The metabolism involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. These metabolites, once formed, distribute extensively in tissues and are primarily biotransformed by CYP2D6-dependent oxidation. This review surveys the factors affecting 1-aryl-piperazine-to-parent drug ratios and examines their role in the pharmacological actions of arylpiperazine derivatives (S. Caccia, 2007).

Role in Anti-mycobacterial Activity

Piperazine rings, such as those in "this compound," have been reviewed for their anti-mycobacterial properties. These compounds have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review provides insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

Therapeutic Applications and Patent Reviews

A patent review on piperazine derivatives, including structures similar to "this compound," discussed their therapeutic uses. These compounds have been found in a plethora of drugs with various therapeutic applications such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory. The review highlights the flexibility of the piperazine scaffold in drug discovery and its significant impact on pharmacokinetic and pharmacodynamics factors, suggesting further therapeutic investigations on this motif (A. Rathi et al., 2016).

Insights into Cytoprotection and Metabolic Agents

An insight into the cytoprotection with metabolic agents was provided, discussing compounds including piperazine derivatives. The review critically analyzes the existing data on metabolic cytoprotective action, proposing mechanisms that explain the efficacy of such drugs as antianginal agents. This includes positive influences on myocardial energetic metabolism and reduction in the utilization of fatty acids in favor of carbohydrates, among others, suggesting a complex interplay of mechanisms determining the cytoprotective effect (A. Cargnoni et al., 1999).

Propriétés

IUPAC Name |

1-(1-phenyltetrazol-5-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.ClH/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16;/h1-5,12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNFIFYKWLCZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)

![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)

![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)